3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known by its CAS number 51371-47-2, is an organic compound. It finds applications in the industrial field of fragrance and flavor manufacturing. With its unique aromatic odor, it is commonly used as an ingredient in perfumes, flavorings, and fragrances, imparting distinct olfactory characteristics to products .
Preparation Methods
The synthetic routes and reaction conditions for this compound may vary, but industrial production methods typically involve the following steps:
Purification: After synthesis, purification techniques such as recrystallization or column chromatography are employed to obtain a pure product.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction type and starting materials.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and interactions with other compounds.
Biology: Exploring its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic uses.
Industry: Utilizing its aromatic properties in fragrance and flavor formulations.
Mechanism of Action
Unfortunately, specific molecular targets and pathways involved in its effects remain undisclosed. Further research is needed to elucidate its mechanism of action.
Comparison with Similar Compounds
While no direct comparisons are available in the provided sources, it’s essential to explore related compounds to highlight its uniqueness. Researchers may investigate structurally similar molecules to draw meaningful comparisons.
Properties
Molecular Formula |
C13H13N7OS |
---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H13N7OS/c1-9-16-17-13(22-9)15-12(21)7-4-10-2-5-11(6-3-10)20-8-14-18-19-20/h2-3,5-6,8H,4,7H2,1H3,(H,15,17,21) |
InChI Key |
YBIFZBCNNIUWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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